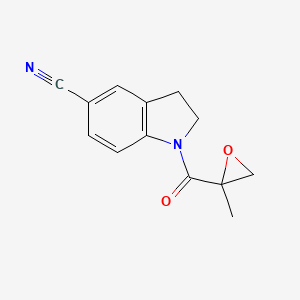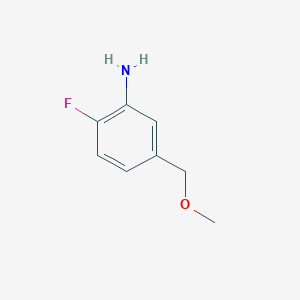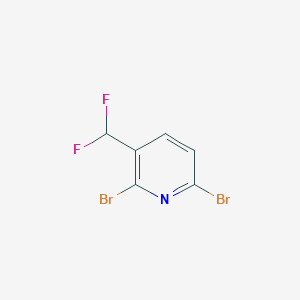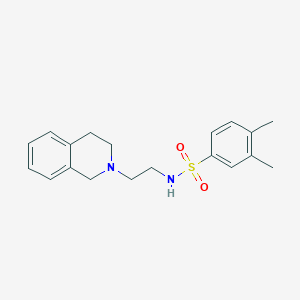
(2R,3S)-2-Amino-3-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the use of aldolase enzymes isolated from Streptomyces amakusaensis, which catalyze the reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield the desired enantiomer with high enantiomeric purity . Another method involves the use of chiral derivatizing reagents such as S-(-)-menthyl chloroformate to form diastereomers, which are then separated and hydrolyzed to obtain the pure enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes using engineered microbial strains. These strains are optimized to produce the compound in high yields and with high enantiomeric purity. The use of whole-cell biocatalysts and isolated enzymes from Yarrowia lipolytica has been explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted amino alcohols.
Aplicaciones Científicas De Investigación
(2R,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The pathways involved in its action include various metabolic and signaling pathways, depending on the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,3S)-2-Amino-3-hydroxybutanamide include other chiral amino alcohols and β-hydroxy-α-amino acids. Examples include (2S,3R)-2-Amino-3-hydroxybutanamide and (2R,3R)-2-Amino-3-hydroxybutanamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(2R,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m0/s1 |
Clave InChI |
PZUOEYPTQJILHP-STHAYSLISA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)N)N)O |
SMILES canónico |
CC(C(C(=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)





